Comprehensive Technical Guide: 3-Chloro-2-iodophenylboronic Acid (CAS 1257793-07-9)
Comprehensive Technical Guide: 3-Chloro-2-iodophenylboronic Acid (CAS 1257793-07-9)
Executive Summary
In the rapidly evolving landscape of drug discovery and advanced materials synthesis, polyhalogenated phenylboronic acids serve as indispensable building blocks. 3-Chloro-2-iodophenylboronic acid (CAS: 1257793-07-9)[1] represents a highly specialized bifunctional reagent. The strategic placement of the boronic acid moiety adjacent to an iodine atom, with a meta-chloro substituent, provides precise regiocontrol during sequential cross-coupling reactions. This technical whitepaper dissects the physicochemical properties, mechanistic utility, and validated experimental protocols for researchers leveraging this compound in complex organic synthesis.
Physicochemical Profiling
Understanding the fundamental properties of 3-chloro-2-iodophenylboronic acid is critical for optimizing reaction conditions, storage, and handling. The presence of both heavy halogens (iodine and chlorine) significantly impacts the molecular weight, steric bulk, and electronic distribution of the aryl ring[1].
Quantitative Data Summary
The following table summarizes the core chemical identifiers and theoretical properties of the compound:
| Property | Value |
| Chemical Name | 3-Chloro-2-iodophenylboronic acid |
| CAS Registry Number | 1257793-07-9 |
| Molecular Formula | C₆H₅BClIO₂ |
| Molecular Weight | 282.27 g/mol |
| Structural Features | Ortho-iodo, meta-chloro substituted boronic acid |
| Solubility | Soluble in methanol, THF, DMF; sparingly soluble in water |
| Storage Conditions | 2-8°C, under inert atmosphere (Argon/Nitrogen) to prevent protodeboronation |
Note: Boronic acids are prone to forming trimeric boroxines upon dehydration. Molecular weight calculations in stoichiometric reactions must account for potential anhydride formation if the reagent is not strictly anhydrous.
Mechanistic Applications: Regioselective Cross-Coupling
The primary utility of 3-chloro-2-iodophenylboronic acid lies in its capacity for orthogonal cross-coupling. The differing reactivities of the functional groups allow for sequential, highly controlled bond formations.
The Principle of Orthogonality
-
Suzuki-Miyaura Coupling (C-B bond): The boronic acid group can be reacted first with an aryl or alkyl halide using a Pd(0) catalyst and a mild base.
-
Sonogashira or Heck Coupling (C-I bond): The ortho-iodine atom is highly reactive toward oxidative addition. It can be targeted either before the boronic acid (if the boronic acid is temporarily protected as a pinacol ester or MIDA boronate) or after the initial Suzuki coupling.
-
Late-Stage Functionalization (C-Cl bond): The chlorine atom is the least reactive of the three functional handles, remaining intact during standard Pd-catalyzed couplings involving the B(OH)₂ or C-I groups. It can later be activated using specialized bulky phosphine ligands (e.g., XPhos, RuPhos) or Buchwald-Hartwig amination conditions.
Catalytic Workflow Diagram
The following diagram illustrates the standard Suzuki-Miyaura catalytic cycle utilizing 3-chloro-2-iodophenylboronic acid as the transmetalating agent.
Figure 1: Suzuki-Miyaura catalytic cycle utilizing 3-chloro-2-iodophenylboronic acid.
Experimental Protocols and Workflows
To ensure trustworthiness and reproducibility, the following protocol describes a standard Suzuki-Miyaura cross-coupling designed to selectively react the boronic acid moiety while preserving the sensitive ortho-iodine atom.
Selective Suzuki-Miyaura Coupling Protocol
Objective: Couple 3-chloro-2-iodophenylboronic acid with an aryl bromide without triggering homocoupling or premature C-I bond activation.
Reagents:
-
3-Chloro-2-iodophenylboronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) - Chosen for its stability and efficiency in sterically hindered ortho-substituted couplings.
-
Potassium carbonate (K₂CO₃, 2.5 equiv) - A mild base to facilitate transmetalation without degrading the starting material.
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v)
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 3-chloro-2-iodophenylboronic acid (1.2 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill the flask with Argon three times to ensure a strictly oxygen-free environment, preventing oxidative homocoupling of the boronic acid.
-
Solvent Addition: Syringe in degassed 1,4-Dioxane (4 mL) and degassed aqueous K₂CO₃ solution (1 mL, 2.5 M).
-
Reaction Execution: Heat the reaction mixture to 80°C in a pre-heated oil bath. Monitor the reaction via TLC or LC-MS. Causality Note: The temperature is kept at 80°C rather than reflux to minimize the risk of the ortho-iodine atom undergoing unintended oxidative addition with the palladium catalyst.
-
Workup: Upon completion (typically 4-8 hours), cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and wash with water (3 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient).
References
-
Molaid. "3-chloro-2-iodophenylboronic acid - CAS号1257793-07-9". Molaid Chemical Database. Available at: [Link]
